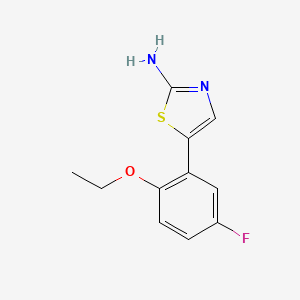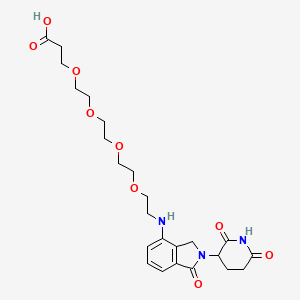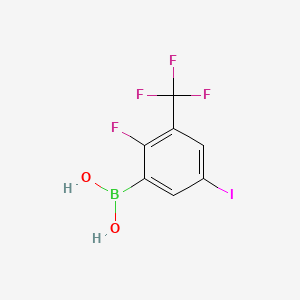
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4I. It is a halogenated aromatic compound, characterized by the presence of both fluorine and iodine atoms on a benzene ring, along with a trifluoromethyl group.
Méthodes De Préparation
The synthesis of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene typically involves halogen exchange reactions. One common method includes the reaction of 1-fluoro-2-(trifluoromethyl)benzene with iodine in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction is carried out at elevated temperatures, usually around 70°C, for several hours to ensure complete conversion .
Industrial production methods may involve similar halogen exchange reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated and fluorinated derivatives. Reduction reactions can also be performed to remove the iodine atom, yielding fluorinated benzene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while reactions with alkynes produce alkyne derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules. Its unique combination of fluorine, iodine, and trifluoromethyl groups makes it valuable for creating novel compounds with specific properties.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its halogenated structure contributes to the stability and performance of these materials.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-fluoro-4-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
The molecular targets and pathways involved in these reactions are influenced by the electronic effects of the fluorine and trifluoromethyl groups, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with different positions of the iodine and fluorine atoms, leading to variations in reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene:
4-Chlorobenzotrifluoride: Substitutes chlorine for iodine, resulting in different reactivity and applications in organic synthesis.
The uniqueness of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene lies in its specific arrangement of halogen and trifluoromethyl groups, which imparts distinct electronic and steric effects, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C7H4BF4IO2 |
|---|---|
Poids moléculaire |
333.82 g/mol |
Nom IUPAC |
[2-fluoro-5-iodo-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF4IO2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,14-15H |
Clé InChI |
PKNBJMFODIOPMX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)C(F)(F)F)I)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


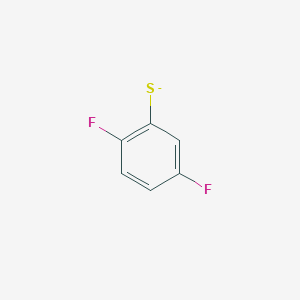
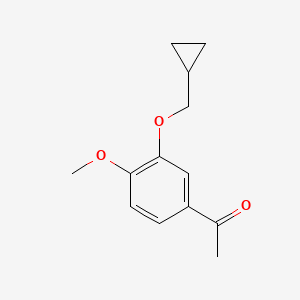
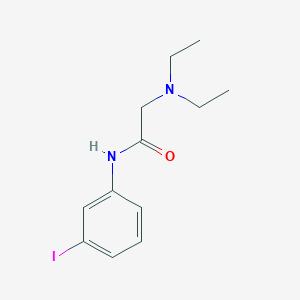
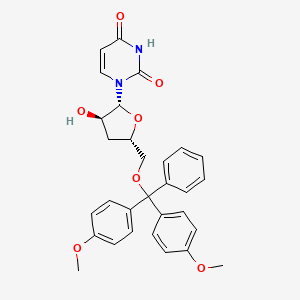
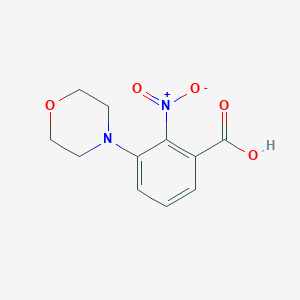
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
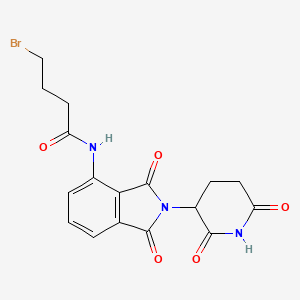
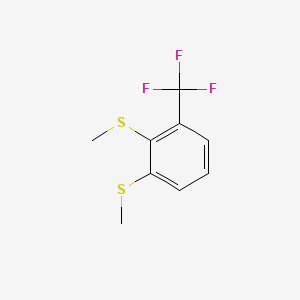
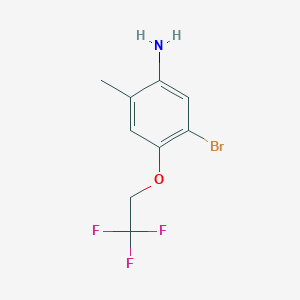
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
